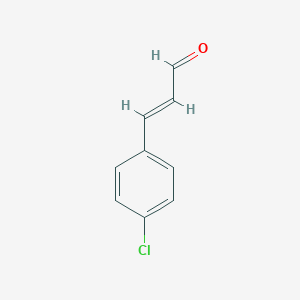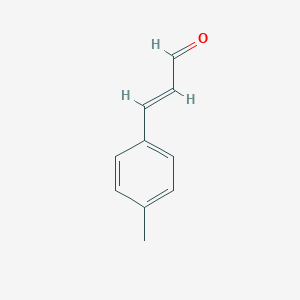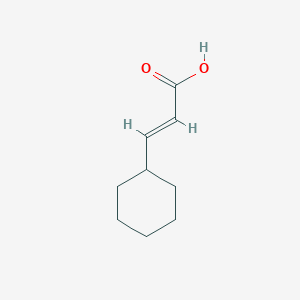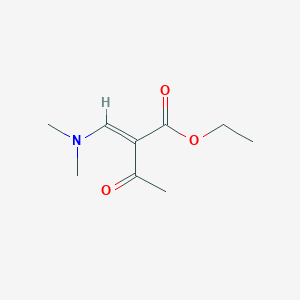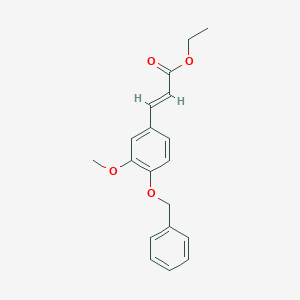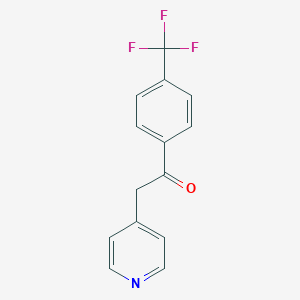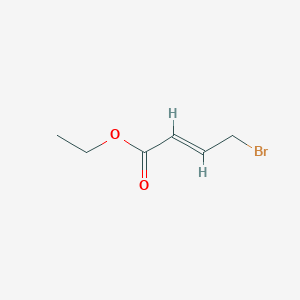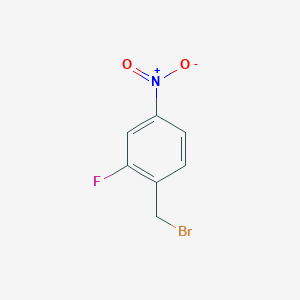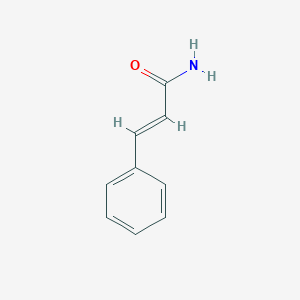
Cinnamamida
Descripción general
Descripción
La cinnamamida es un compuesto orgánico derivado del ácido cinámico, caracterizado por la presencia de un grupo amida unido a la parte cinamoílo. Se encuentra comúnmente en diversas especies vegetales y es conocido por su baja toxicidad y sus diversas actividades biológicas .
Aplicaciones Científicas De Investigación
La cinnamamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de diversos compuestos bioactivos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como precursor de diversos productos químicos industriales.
Mecanismo De Acción
La cinnamamida ejerce sus efectos a través de varios mecanismos. Por ejemplo, su actividad antimicrobiana implica la interacción directa con el ergosterol en las membranas celulares de los hongos y las paredes celulares bacterianas . En términos de actividad anticancerígena, los derivados de la this compound inhiben la α-glucosidasa, interactuando con residuos clave en el sitio activo de la enzima . Los estudios de acoplamiento molecular han demostrado que los derivados de la this compound pueden unirse a objetivos moleculares específicos, influyendo en diversas vías biológicas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cinnamamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibitory activity of cinnamamide greatly depends on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .
Cellular Effects
Cinnamamide has significant effects on various types of cells and cellular processes. It exhibits potent protective capacities against glutamate-induced cell damage in SH-SY5Y cells . It also shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension . Furthermore, cinnamamide has a cytoprotective effect on nerves in neurogenerative diseases and an anti-inflammatory effect .
Molecular Mechanism
The molecular mechanism of cinnamamide involves direct interactions with biomolecules. For instance, in antifungal action, cinnamamide derivatives directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In α-glucosidase inhibition, molecular docking studies revealed that cinnamamide interacts with key residues of α-glucosidase .
Dosage Effects in Animal Models
The effects of cinnamamide vary with different dosages in animal models. For instance, cinnamamide derivative M220 showed protective abilities and preserved lung function in Plasmodium berghei ANKA-infected mice at different dosages .
Metabolic Pathways
Cinnamamide is involved in various metabolic pathways. For instance, it is a part of many important biochemical pathways and is commonly found in the plant world . In engineered E. coli, cinnamamide was synthesized using cinnamic acid as the precursor .
Transport and Distribution
It is known that cinnamamide derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Subcellular Localization
Cinnamic acid 4-hydroxylase (C4H), a member of the cytochrome P450 monooxygenase superfamily, which plays a central role in phenylpropanoid metabolism and lignin biosynthesis, is localized to the endoplasmic reticulum in planta . This might provide some insights into the potential subcellular localization of cinnamamide.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La cinnamamida se puede sintetizar a través de varios métodos. Un método eficiente implica la reacción de cinamatos de metilo con feniletilaminas, catalizada por Lipozyme® TL IM en microreactores de flujo continuo. Este método ofrece altas tasas de conversión en condiciones suaves y permite el reciclaje del catalizador . Otro método práctico implica una reacción de acoplamiento de tres componentes de aldehídos aromáticos, aminas y ácido de Meldrum, que procede sin la necesidad de reactivos de acoplamiento, oxidantes o catalizadores .
Métodos de Producción Industrial
La producción industrial de this compound a menudo emplea la síntesis enzimática debido a su eficiencia y respeto por el medio ambiente. Los microreactores de flujo continuo se utilizan para optimizar las condiciones de reacción, asegurando altos rendimientos y residuos mínimos .
Análisis De Reacciones Químicas
Tipos de Reacciones
La cinnamamida sufre varias reacciones químicas, entre ellas:
Oxidación: La this compound se puede oxidar para formar los derivados correspondientes del ácido cinámico.
Reducción: La reducción de la this compound produce cinamilamina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo aromático.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción, y varios nucleófilos y electrófilos para las reacciones de sustitución .
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados del ácido cinámico, cinamilamina y cinnamamidas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Cinámico: El compuesto principal de la cinnamamida, conocido por sus propiedades antimicrobianas y antioxidantes.
Cinamilamina: Un producto de reducción de la this compound con actividades biológicas similares.
Feniletilamina de Cinamoílo: Un derivado con mayor actividad biológica debido a la presencia de un grupo hidroxilo fenólico.
Singularidad
La this compound destaca por sus diversas actividades biológicas y la facilidad con la que se puede sintetizar y modificar. Sus derivados exhiben una amplia gama de propiedades farmacológicas, lo que la convierte en un compuesto versátil en la química medicinal .
Propiedades
IUPAC Name |
(E)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060739, DTXSID901035045 | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-64-7, 621-79-4 | |
| Record name | trans-Cinnamamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinnamamide interact with its target to exert its biological effects?
A1: Cinnamamide derivatives exhibit a variety of biological activities, depending on their structure and the target in question. For instance, certain cinnamamides act as tyrosine-specific protein kinase inhibitors []. These compounds bind to the kinase domain, hindering phosphorylation processes crucial for cell signaling. Other cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) and N-trans-coumaroyltyramine (NCPA), demonstrate anti-inflammatory effects by suppressing the production of IL-4 in CD4+ cells, crucial for mediating allergic responses [].
Q2: Can you provide an example of a cinnamamide derivative targeting a specific protein and its downstream effects?
A2: A recent study discovered that N-(9H-carbazol-2-yl)cinnamamide (KS-2), a novel N-arylcinnamamide, significantly enhances erythroblast enucleation, a critical step in red blood cell maturation []. KS-2 achieves this by activating p53, a tumor suppressor protein known to regulate cell cycle progression, leading to accelerated cell cycle exit in late-stage erythroblasts [].
Q3: What is the molecular formula and weight of cinnamamide?
A3: The molecular formula of cinnamamide is C9H9NO, and its molecular weight is 147.17 g/mol.
Q4: What spectroscopic data is available to characterize cinnamamide?
A4: Cinnamamide and its derivatives are commonly characterized using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: IR spectra reveal characteristic absorption bands corresponding to functional groups such as N-H stretching, C=O stretching (amide), C=C stretching (aromatic and alkene), and C-N stretching [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure, including the presence and arrangement of hydrogen and carbon atoms, respectively [, , ].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, aiding in structural elucidation [].
Q5: How does the performance and application of cinnamamide vary under different conditions?
A5: The stability and performance of cinnamamide formulations are significantly influenced by environmental factors. For instance, cinnamamide's efficacy as an avian repellent in protecting oilseed rape crops was limited by its poor persistence on leaves, particularly under rain and freezing conditions []. This highlights the need for appropriate formulation strategies to enhance its weather resistance.
Q6: Are there any known catalytic applications of cinnamamide or its derivatives?
A6: While cinnamamide itself is not typically used as a catalyst, its unique structure makes it a valuable building block in the synthesis of various compounds, some of which may exhibit catalytic properties.
Q7: How is computational chemistry employed in cinnamamide research?
A7: Computational chemistry plays a crucial role in understanding the structure-activity relationships of cinnamamide derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors, such as partition coefficients (logP), Hammett constants, and steric parameters (e.g., molar refractivity), to develop predictive models for biological activity []. These models guide the design of novel cinnamamides with improved potency and selectivity.
Q8: How do modifications to the cinnamamide structure impact its activity?
A8: Structural modifications significantly influence the biological activity of cinnamamide derivatives:
- Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of cinnamamide can alter its electronic properties and, consequently, its binding affinity to target proteins. For example, studies on trifluoromethyl-substituted cinnamamides revealed that para- and meta-substitutions enhanced anticonvulsant activity compared to ortho-substitution, highlighting the influence of electronic effects [].
- Amide group modifications: The nature of the amide substituent can also impact activity. Research on cinnamamide derivatives as α-glucosidase inhibitors demonstrated that increasing the bulkiness or chain length of the amine substituent decreased inhibitory activity, suggesting steric hindrance at the binding site [].
Q9: What are some strategies for improving the stability, solubility, or bioavailability of cinnamamide?
A9: Enhancing the stability and bioavailability of cinnamamide is crucial for its practical applications, particularly in drug development and agriculture. Strategies include:
- Formulation optimization: This involves incorporating excipients, such as stickers in pesticide formulations, to improve adhesion to target surfaces and enhance resistance to environmental degradation [].
- Encapsulation techniques: Encapsulating cinnamamide within nanoparticles or microspheres can protect it from degradation, control its release, and improve its delivery to target sites [].
Q10: Has cinnamamide been evaluated in clinical trials for any specific therapeutic application?
A10: While preclinical studies have shown promise for cinnamamide derivatives in various therapeutic areas, such as epilepsy and inflammation, clinical trials are limited. More research is needed to translate these preclinical findings into clinical applications.
Q11: What analytical methods are commonly used for the characterization and quantification of cinnamamide?
A11: Various analytical techniques are employed to characterize and quantify cinnamamide, including:
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify cinnamamide and its derivatives in complex mixtures [].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds, such as those found in plant extracts containing cinnamamide [].
Q12: Are there viable alternatives or substitutes for cinnamamide in its various applications?
A12: The search for alternatives to cinnamamide, particularly in applications like pest control, is ongoing. Comparative studies evaluating the efficacy, cost, and environmental impact of potential substitutes are crucial for identifying suitable replacements.
Q13: What are some significant milestones in cinnamamide research?
A13: Key milestones in cinnamamide research include:
- Early studies recognizing the avian and mammalian repellent properties of cinnamamide, paving the way for its potential use in agriculture [].
- Discovery of cinnamamide derivatives exhibiting anticonvulsant activity, opening avenues for developing novel epilepsy treatments [, ].
Q14: How does cinnamamide research intersect with other scientific disciplines?
A14: Cinnamamide research is inherently interdisciplinary, drawing upon expertise from diverse fields such as:
- Medicinal Chemistry: Synthesis and evaluation of novel cinnamamide derivatives with enhanced pharmacological properties [, ].
- Pharmacology: Understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of cinnamamide-based drugs [].
- Agricultural Science: Developing and optimizing cinnamamide formulations for pest control and crop protection [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)

